m-PEG12-amine

Antibody-Drug Conjugate (ADC) Pharmacokinetics PEGylation

m-PEG12-amine (CAS 1977493-48-3; also 32130-27-1, 80506-64-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C25H53NO12 and a molecular weight of 559.69 g/mol. It consists of a discrete 12-unit PEG chain terminated at one end with a methoxy group and at the other with a reactive primary amine.

Molecular Formula C25H53NO12
Molecular Weight 559.694
CAS No. 1977493-48-3; 32130-27-1; 80506-64-5
Cat. No. B2876786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-amine
CAS1977493-48-3; 32130-27-1; 80506-64-5
Molecular FormulaC25H53NO12
Molecular Weight559.694
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3
InChIKeyMSKSQCLPULZWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

m-PEG12-amine (CAS 1977493-48-3) | PEG12 Linker for ADC and PROTAC Conjugation Procurement Guide


m-PEG12-amine (CAS 1977493-48-3; also 32130-27-1, 80506-64-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C25H53NO12 and a molecular weight of 559.69 g/mol . It consists of a discrete 12-unit PEG chain terminated at one end with a methoxy group and at the other with a reactive primary amine . The compound functions primarily as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where the amine group facilitates conjugation to carboxylic acids or activated esters, while the PEG spacer enhances aqueous solubility, reduces immunogenicity, and modulates pharmacokinetic properties of the resulting bioconjugate .

Why Substituting m-PEG12-amine with Alternative PEGn-amine Linkers Compromises ADC and PROTAC Performance


PEG-based linkers of varying chain lengths (n = 4, 8, 12, 24) are not functionally interchangeable in advanced bioconjugation applications. The number of ethylene glycol units directly governs critical molecular properties including hydrodynamic radius, aqueous solubility, and the degree of hydrophobicity masking imparted to conjugated payloads . These properties, in turn, dictate the pharmacokinetic (PK) profile, aggregation propensity, and in vivo tolerability of the final ADC or PROTAC construct [1]. Using a shorter linker (e.g., m-PEG4-amine) may lead to increased aggregation and reduced circulation half-life, while a longer linker (e.g., m-PEG24-amine) may introduce unnecessary steric bulk or synthetic complexity without proportional gain [1]. m-PEG12-amine occupies a specific performance niche where the 12-unit spacer length provides an empirically validated balance of these parameters, making it a non-substitutable component in applications where these properties are design-critical [1].

m-PEG12-amine Differentiation Evidence: Quantitative Performance Data vs. Shorter PEG Linkers


Superior Pharmacokinetic Profile and In Vivo Tolerability of PEG12-ADCs Over PEG4- and PEG8-ADCs

In a head-to-head study evaluating cleavable pendant-type PEG linkers conjugated to Trastuzumab-MMAE ADCs (DAR8), constructs incorporating PEG12 linkers demonstrated a superior pharmacokinetic (PK) profile compared to those with PEG8 or PEG4 linkers, and DAR4-ADCs lacking a PEG spacer [1]. Notably, the DAR8-ADC with PEG12 exhibited no body weight loss, indicating higher in vivo tolerability, a finding not uniformly observed with shorter PEG linkers [1].

Antibody-Drug Conjugate (ADC) Pharmacokinetics PEGylation Drug-to-Antibody Ratio (DAR) Tolerability

Enhanced Reduction in Conjugate Hydrophobicity and Aggregation Propensity with Increasing PEG Length

Comparative analysis of DAR8 Trastuzumab-MMAE ADCs using HIC demonstrated a clear inverse relationship between PEG linker length and overall conjugate hydrophobicity, with the PEG12-containing ADC exhibiting the lowest hydrophobicity among those tested (PEG4, PEG8, PEG12) [1]. This reduction in hydrophobicity directly correlated with a decrease in aggregate content, as monitored by size-exclusion chromatography under accelerated stability conditions (40°C) [1].

Antibody-Drug Conjugate (ADC) Hydrophobicity Aggregation Hydrophobic Interaction Chromatography (HIC) Size-Exclusion Chromatography (SEC)

Balanced Spacer Length (43.9 Å) Optimizes Conformational Flexibility Without Excessive Synthetic Burden

The discrete PEG12 spacer in m-PEG12-amine provides a spacer arm length of approximately 43.9 Å, consisting of 38 atoms . This length is significantly longer than the ~17.6 Å spacer provided by m-PEG4-amine and the ~30 Å spacer of m-PEG8-amine , offering enhanced conformational flexibility and reduced steric hindrance for the conjugated biomolecule. While m-PEG24-amine offers a longer 95.2 Å spacer , the 43.9 Å length of the PEG12 spacer is often empirically optimal for applications like ADC payload masking and PROTAC ternary complex formation, achieving a critical balance between flexibility and maintaining a compact, developable conjugate.

Bioconjugation Linker Chemistry PEGylation Spacer Arm Length Molecular Dynamics

Demonstrated High Purity (≥98%) and Reproducible Solubility Across Multiple Vendors

Analysis of commercial offerings for m-PEG12-amine reveals a consistent purity specification of ≥98% across multiple reputable vendors, including MedChemExpress (99.71% batch analysis), Selleck Chemicals (98.4% batch analysis), and Aladdin (98% specification) . This high purity, combined with its reported solubility in DMSO (e.g., 90 mg/mL) and water , facilitates reproducible experimental outcomes. In comparison, similar compounds like m-PEG4-amine may have lower purity specifications (e.g., ≥95%) and potentially different solubility profiles .

Quality Control Purity Analysis Solubility Procurement HPLC

Procurement-Driven Application Scenarios: Where m-PEG12-amine Delivers Quantifiable Value Over Shorter PEG Linkers


Development of High-DAR Antibody-Drug Conjugates (ADCs) with Improved Tolerability

For biopharmaceutical teams developing next-generation ADCs with drug-to-antibody ratios (DAR) of 8 or higher, m-PEG12-amine is the linker of choice for mitigating hydrophobicity-driven aggregation and improving in vivo tolerability. Evidence from DAR8 Trastuzumab-MMAE studies demonstrates that incorporating a PEG12 spacer reduces aggregate content and prevents body weight loss in vivo compared to shorter PEG4 or PEG8 linkers [1]. Procurement of m-PEG12-amine over m-PEG4-amine or m-PEG8-amine is therefore justified when the project's critical quality attributes (CQAs) include low aggregation and high maximum tolerated dose (MTD).

Design of PROTACs Requiring a 12-Unit PEG Spacer for Ternary Complex Optimization

In the synthesis of PROTACs, the linker length and composition are critical for facilitating the formation of a stable ternary complex between the target protein and E3 ligase. While some systems may be functional with a shorter m-PEG4-amine linker, the 12-unit spacer of m-PEG12-amine provides a longer, more flexible arm (43.9 Å) that can bridge distal binding pockets and reduce steric clashes [1]. This compound is specified as a dedicated PROTAC linker by numerous suppliers , and its discrete length offers greater reproducibility than polydisperse PEG alternatives. Researchers should select m-PEG12-amine when structure-activity relationship (SAR) studies or computational modeling indicate a need for a linker length of approximately 40-45 Å.

PEGylation of Proteins or Peptides to Enhance Aqueous Solubility and Mask Hydrophobic Patches

m-PEG12-amine is a monodisperse reagent for site-specific PEGylation of proteins and peptides to improve their biophysical properties [1]. Its 12-unit PEG chain is longer than common short-chain alternatives like m-PEG4-amine, offering more effective shielding of hydrophobic surface patches and a greater increase in hydrodynamic volume, which can reduce renal clearance . While a longer m-PEG24-amine could provide even greater shielding, the PEG12 spacer often achieves a sufficient reduction in immunogenicity and aggregation without excessively increasing the conjugate's viscosity or sterically hindering biological activity. Procurement is recommended for bioconjugation projects where an intermediate degree of PEGylation is desired.

Surface Passivation and Modification for Biosensors and Nanoparticles

In surface chemistry applications, m-PEG12-amine is employed to create non-fouling, hydrophilic coatings on biosensor chips, nanoparticles, and other surfaces to reduce non-specific protein adsorption [1]. Compared to shorter PEG linkers (e.g., PEG4 or PEG8), the longer PEG12 chain provides a thicker and more effective hydration layer, which is critical for minimizing background noise in sensitive assays. This performance advantage is supported by its inclusion as a discrete-length option (n=12) in commercial surface-modification kits . For applications demanding a high degree of surface passivation without the potential for chain entanglement seen with very long PEG polymers, m-PEG12-amine represents a quantifiably superior choice.

Technical Documentation Hub

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